molecular formula C10H11N3O2S B8612151 3-Amino-4-hydroxymethyl-6-methyl-thieno[2,3-b]pyridine-2-carboxamide

3-Amino-4-hydroxymethyl-6-methyl-thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B8612151
M. Wt: 237.28 g/mol
InChI Key: NQSCWUIEJRBEFH-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxymethyl-6-methyl-thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-hydroxymethyl-6-methyl-thieno[2,3-b]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-hydroxymethyl-6-methyl-thieno[2,3-b]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-4-hydroxymethyl-6-methyl-thieno[2,3-b]pyridine-2-carboxamide

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C10H11N3O2S/c1-4-2-5(3-14)6-7(11)8(9(12)15)16-10(6)13-4/h2,14H,3,11H2,1H3,(H2,12,15)

InChI Key

NQSCWUIEJRBEFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N)N)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

LiBH4 (62 mg, 2.04 mmol) was added to a solution of 3-Amino-2-carbamoyl-6-methyl-thieno[2,3-b]pyridine-4-carboxylic acid ethyl ester (205 mg, 0.73 mmol) in 10:1 THF:MeOH (15 mL) at room temperature. After stirring for 2 h, the reaction was quenched by addition of 1M HCl. The mixture was buffered to a pH ≈7, diluted with EtOAc, washed sequentially with H2O, brine, dried over Na2SO4, concentrated, and triturated with 50% EtOAc/hexane giving 3-amino-4-hydroxymethyl-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid amide (123 mg, 71%) as a yellow solid, m.p. >210° C.
Name
Quantity
62 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of LiAlH4 (22 g, 0.57 mol) in anhydrous THF (250 mL) was added a solution of ethyl 3-amino-2-carbamoyl-6-methyl-thieno[2,3-b]pyridine-4-carboxylate (40 g, 143 mmol) in anhydrous THF (250 mL) at −40° C. dropwise. The reaction was then allowed to warm to room temperature and the mixture was heated to reflux and stirred for 5 h. After cooling to room temperature, the reaction was quenched by aqueous NaOH (2N, 22 mL) at 0° C., filtered through Celite and washed with THF (50 mL×5). The filtrate was collected and evaporated under reduced pressure to give crude 3-amino-4-hydroxymethyl-6-methyl-thieno[2,3-b]pyridine-2-carboxamide (74%, 25 g).
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

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